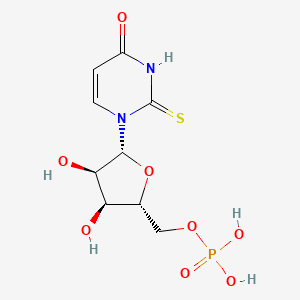

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate

説明

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H13N2O8PS and its molecular weight is 340.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Polynucleotides - Polyribonucleotides - Poly U - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds such as 5,6-dichloro-1-β-d-ribofuranosylbenzimidazole (drb) have been shown to target cyclin-dependent kinase 9 . This kinase plays a crucial role in modulating cell-cycle regulation .

Mode of Action

Drb, a similar compound, has been shown to inhibit cellular proliferation and induce apoptosis in various hematopoietic malignancies . It does this by causing a rapid decline in the myeloid cell leukemia 1 (Mcl-1) protein .

Biochemical Pathways

Aicar, a related compound, is known to play important regulatory roles under physiological conditions, notably through its direct interactions with transcription factors .

Pharmacokinetics

Similar compounds like ribavirin have been shown to have a maximum solubility in water of 142 mg/ml at 25°c and only slight solubility in ethanol .

Result of Action

Similar compounds like drb have been shown to inhibit cellular proliferation and induce apoptosis in various hematopoietic malignancies .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs and the physiological state of the cells .

生物活性

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate is a nucleoside analogue that has garnered attention for its potential biological activities, particularly in antiviral and antibacterial applications. This compound belongs to a class of modified uracils that exhibit unique interactions with biological systems, including viral replication processes and enzymatic pathways.

Chemical Structure and Properties

The compound features a ribofuranosyl moiety linked to a thio-substituted uracil base, which enhances its stability and biological activity compared to standard nucleosides. The presence of the phosphate group at the 5' position is critical for its activity as it mimics natural nucleotides, allowing for incorporation into nucleic acids.

Antiviral Activity

This compound has shown promising antiviral properties against various RNA viruses. Studies indicate that derivatives of uracil can inhibit viral replication through multiple mechanisms:

- Inhibition of Viral Replication : Compounds similar to 1-(beta-D-Ribofuranosyl)-2-thio-uracil have demonstrated the ability to inhibit the replication of viruses such as HIV-1 and Herpes Simplex Virus (HSV). For instance, certain derivatives exhibit effective EC50 values comparable to established antiviral agents like acyclovir .

- Mechanism of Action : The antiviral activity is believed to stem from the compound's ability to interfere with viral RNA synthesis or disrupt viral protein functions. For example, studies have shown that specific modifications in the ribofuranosyl structure can enhance binding affinity to viral polymerases, leading to reduced viral load in infected cells .

Antibacterial Activity

In addition to its antiviral effects, this compound has been evaluated for antibacterial properties. Some derivatives have exhibited moderate activity against various bacterial strains, indicating potential as a broad-spectrum antimicrobial agent .

Table 1: Summary of Biological Activities

Case Study: Antiviral Screening

A comprehensive screening of various uracil derivatives including this compound revealed significant antiviral activity against several strains of RNA viruses. The compounds were assessed in cell-based assays, where their cytotoxicity was also evaluated. Notably, the compound exhibited selective toxicity profiles, indicating its potential for therapeutic use without significant adverse effects on host cells .

Mechanistic Insights

Research into the mechanism of action suggests that these nucleoside analogues can compete with natural nucleotides for incorporation into viral RNA, thereby disrupting the replication cycle. Additionally, modifications such as the thio group enhance their resistance to enzymatic degradation, which is a common limitation for many nucleoside-based therapies .

特性

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O8PS/c12-5-1-2-11(9(21)10-5)8-7(14)6(13)4(19-8)3-18-20(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,10,12,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUXFECIJDETRF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41686-01-5 | |

| Record name | Poly-2-thiouridylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41686-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60961901 | |

| Record name | 4-Hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41686-01-5 | |

| Record name | 4-Hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。